REACTION_SMILES
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[Br:1][c:2]1[c:3]([NH2:4])[cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1.[ClH:19].[N:12]([O-:13])=[O:14].[Na+:15].[OH2:20].[Sn:16]([Cl:17])[Cl:18]>>[Br:1][c:2]1[c:3]([NH:4][NH2:12])[cH:5][c:6]([N+:9](=[O:10])[O-:11])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc([N+](=O)[O-])ccc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl[Sn]Cl
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Name
|
|
Type
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product
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Smiles
|
NNc1cc([N+](=O)[O-])ccc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |